molecular formula C10H12MoN5O8PS2 B10798875 Molybdenum cofactor CAS No. 872689-63-9

Molybdenum cofactor

Cat. No.: B10798875
CAS No.: 872689-63-9
M. Wt: 521.3 g/mol
InChI Key: HDAJUGGARUFROU-JSUDGWJLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of molybdenum cofactor can be divided into several steps:

Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the specificity of its biological role. Instead, it is typically synthesized within biological systems, such as bacteria, plants, and animals, through highly conserved biosynthetic pathways .

Scientific Research Applications

Molybdenum cofactor has a wide range of applications in scientific research:

Mechanism of Action

Molybdenum cofactor exerts its effects by facilitating electron transfer in redox reactions. It is coordinated to a dithiolene group on molybdopterin, which allows it to shuttle between different oxidation states. This electron transfer is crucial for the catalytic activity of molybdoenzymes . The cofactor interacts with various molecular targets, including substrates like xanthine, sulfite, and aldehydes, to catalyze their conversion into products .

Properties

CAS No.

872689-63-9

Molecular Formula

C10H12MoN5O8PS2

Molecular Weight

521.3 g/mol

IUPAC Name

(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+)

InChI

InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1

InChI Key

HDAJUGGARUFROU-JSUDGWJLSA-L

Isomeric SMILES

C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O

Canonical SMILES

C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O

Origin of Product

United States

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